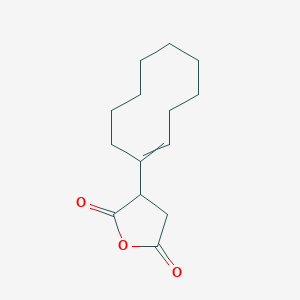
3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione is a chemical compound known for its unique structure and properties It belongs to the class of oxolane-2,5-diones, which are characterized by a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclodecene with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the oxolane ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione
- 3-(2-dodecenyl)succinic anhydride
Uniqueness
Compared to similar compounds, 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione exhibits unique reactivity and stability. Its specific ring structure and functional groups make it a versatile compound for various applications, distinguishing it from other oxolane derivatives.
Properties
CAS No. |
62273-07-8 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-(cyclodecen-1-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C14H20O3/c15-13-10-12(14(16)17-13)11-8-6-4-2-1-3-5-7-9-11/h8,12H,1-7,9-10H2 |
InChI Key |
DJBRDPAZFOYVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=CCCC1)C2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















